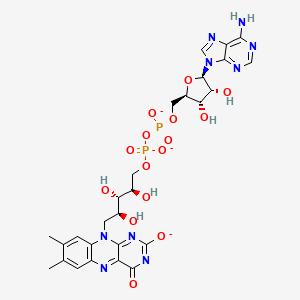
Sulfacetamide (sodium monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfacetamide (sodium monohydrate): is a sulfonamide antibiotic commonly used in the treatment of bacterial infections, particularly those affecting the eyes and skin. It functions by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction, thereby exerting a bacteriostatic effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The process involves the reaction of acetanilide with chlorosulfonic acid to form sulfacetamide, which is then neutralized with sodium hydroxide to yield the sodium salt monohydrate form .
Industrial Production Methods: Industrial production of sulfacetamide (sodium monohydrate) typically involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in stainless steel reactors with precise temperature and pH control to optimize the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Sulfacetamide (sodium monohydrate) primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as sodium hydroxide or other bases to facilitate the replacement of functional groups.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various derivatives of sulfacetamide, which can be used for different therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Sulfacetamide (sodium monohydrate) is used as a reference standard in various analytical techniques, including chromatography and spectroscopy, to ensure the accuracy and precision of chemical analyses .
Biology: In biological research, sulfacetamide (sodium monohydrate) is used to study the mechanisms of bacterial resistance and the effects of sulfonamide antibiotics on bacterial growth and metabolism .
Medicine: Medically, sulfacetamide (sodium monohydrate) is used in the treatment of bacterial infections, particularly those affecting the eyes (e.g., conjunctivitis) and skin (e.g., acne). It is also used in combination with other antibiotics to enhance its therapeutic efficacy .
Industry: In the pharmaceutical industry, sulfacetamide (sodium monohydrate) is used in the formulation of various topical and ophthalmic preparations. It is also used in the development of new antibiotic formulations and drug delivery systems .
Mecanismo De Acción
Sulfacetamide (sodium monohydrate) exerts its effects by competitively inhibiting bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth. This inhibition prevents the synthesis of folic acid, which is necessary for the production of nucleic acids and proteins in bacteria. As a result, bacterial growth and reproduction are halted, leading to a bacteriostatic effect .
Comparación Con Compuestos Similares
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Used in the treatment of toxoplasmosis and other bacterial infections.
Sulfisoxazole: Commonly used in combination with other antibiotics for urinary tract infections.
Uniqueness: Sulfacetamide (sodium monohydrate) is unique in its broad-spectrum activity against both gram-positive and gram-negative bacteria, making it a versatile antibiotic for various infections. Its ability to inhibit folic acid synthesis in bacteria without affecting human cells adds to its therapeutic value .
Propiedades
Fórmula molecular |
C8H12N2NaO4S+ |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
sodium;N-(4-aminophenyl)sulfonylacetamide;hydrate |
InChI |
InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1; |
Clave InChI |
IHCDKJZZFOUARO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;methane](/img/structure/B10799892.png)

![4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane](/img/structure/B10799908.png)
![(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane](/img/structure/B10799910.png)


![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (3aS,5aR,5bR,8R,11aR)-9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799924.png)

![2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]-N-(trideuteriomethyl)ethanesulfonamide;hydrochloride](/img/structure/B10799933.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;methane](/img/structure/B10799939.png)

![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)
![(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-23,24-dioxaheptacyclo[19.2.1.0(1),(1).0(3),(1).0,(1).0,(1)(2).0(1)(2),(1)]tetracosan-16-yl acetate](/img/structure/B10799957.png)
![methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride](/img/structure/B10799960.png)
